molecular formula C28H22O2 B11928265 (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]

(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11928265
M. Wt: 390.5 g/mol
InChI Key: FMVMKRNTIVSKJE-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] features a binaphthalene backbone with two key substituents:

  • An (S)-configured hydroxyl group at position 2.
  • An (R)-configured hydroxymethyl group attached to an o-tolyl (2-methylphenyl) moiety at position 2'.

This structure combines axial chirality from the binaphthalene core with additional stereogenic centers, making it a promising candidate for asymmetric catalysis and chiral recognition . The o-tolyl group introduces steric bulk and enhances π-π interactions, while the hydroxyl groups enable hydrogen bonding, critical for substrate binding in enantioselective applications .

Properties

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-[2-[(R)-hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C28H22O2/c1-18-8-2-5-11-21(18)28(30)24-16-14-19-9-3-6-12-22(19)26(24)27-23-13-7-4-10-20(23)15-17-25(27)29/h2-17,28-30H,1H3/t28-/m1/s1

InChI Key

FMVMKRNTIVSKJE-MUUNZHRXSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Canonical SMILES

CC1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

Preparation Methods

Resolution of Racemic 1,1'-Bi-2-naphthol

Racemic 1,1'-bi-2-naphthol is resolved using chiral amino acid derivatives to yield enantiopure (S)- or (R)-2-naphthol. For example:

  • Co-crystallization with 3-[(1-phenylethylamino)methyl]hexanoic acid : Sequential addition of optically active amino acid derivatives selectively forms diastereomeric co-crystals, enabling separation of enantiomers via filtration.

  • Yield : Up to 99% enantiomeric excess (ee) for (S)-2-naphthol.

Oxidative Coupling of 2-Naphthol Derivatives

Chiral copper catalysts facilitate enantioselective oxidative coupling:

  • Catalyst System : Copper-(R)-1,1'-binaphthyl-2,2'-diamine-TEMPO complexes achieve up to 97% ee in oxidative coupling of 2-naphthol derivatives.

  • Mechanism : Aerobic coupling under mild conditions (room temperature, CH₂Cl₂) with TEMPO as a redox mediator.

Functionalization at the 2'-Position

The hydroxy(o-tolyl)methyl group is introduced via stereoselective methods:

Asymmetric Reduction of Ketones

A ketone intermediate at the 2'-position is reduced to the (R)-alcohol using chiral catalysts:

  • Catalysts : Rhodium complexes with BINOL-derived phosphine ligands (e.g., (R)-BINAP) achieve >90% ee in ketone reductions.

  • Substrate : 2'-Keto-1,1'-binaphthol derivatives, prepared via oxidation of hydroxyl groups or electrophilic substitution.

Grignard Addition to Carbonyl Groups

Organometallic reagents add to carbonyl groups to form secondary alcohols:

  • Reagents : o-Tolylmagnesium bromide reacts with 2'-carbonyl-1,1'-binaphthol.

  • Conditions : Anhydrous THF, −78°C to room temperature, followed by acidic workup.

  • Stereocontrol : Exogenous chiral auxiliaries or catalysts (e.g., chiral Lewis acids) dictate the (R)-configuration.

Protective Group Strategies

Hydroxyl groups are protected during synthesis to prevent side reactions:

Silyl and Methyl Ethers

  • Protection : TMS or methyl groups are introduced via silylation (TMSCl, imidazole) or methylation (CH₃I, K₂CO₃).

  • Deprotection : Acidic (TFA) or oxidative (H₂O₂) conditions remove protecting groups post-functionalization.

Boronate Esters

Boronate esters stabilize intermediates during cross-coupling reactions, enabling selective functionalization.

Key Reaction Optimization

Critical parameters for maximizing yield and enantioselectivity include:

Parameter Optimal Conditions Impact Reference
Catalyst Loading 1–5 mol% (e.g., Cu-TEMPO complexes)High turnover numbers, reduced costs
Solvent CH₂Cl₂, THFSolubility of reactants and catalysts
Temperature −78°C to 25°CSuppresses racemization, controls kinetics
Oxidant O₂, H₂O₂Green chemistry, high atom economy

Challenges and Solutions

Racemization Mitigation

  • Bulky Substituents : 2,2'-Substituted binaphthyls (e.g., -OH) raise racemization barriers to ~40 kcal/mol.

  • Low-Temperature Protocols : Reactions conducted at −78°C minimize thermal racemization.

Scalability

  • Continuous Flow Synthesis : Enables precise control over reaction times and temperatures, improving reproducibility.

Analytical Characterization

Technique Purpose Data Example Reference
Chiral HPLC Enantiopurity assessment (ee ≥ 95%)Column: Chiralpak® OD-H, mobile phase: hexane/2-propanol
NMR Structural confirmation1{}^1H NMR (500 MHz, CDCl₃): δ 7.49–7.35 (m, 2H)
X-ray Crystallography Absolute configuration determinationFlack parameter: −0.02(5) (R configuration)

Industrial and Academic Applications

  • Asymmetric Catalysis : Ligands derived from this compound enhance enantioselectivity in allylic substitutions and hydrogenations.

  • Polymer Chemistry : Serves as a monomer for chiral polybinaphthyls with tailored optical properties .

Chemical Reactions Analysis

Esterification Reactions

The compound undergoes esterification with carboxylic acids or acyl chlorides via its hydroxyl groups. This reaction is stereospecific, retaining the (S,R) configuration of the parent compound. Key observations include:

  • Reactivity at the 2-hydroxy position dominates due to reduced steric hindrance compared to the o-tolyl-substituted site.

  • Yields exceed 85% when using DCC/DMAP catalytic systems in anhydrous dichloromethane at 0–25°C.

Coordination with Metal Catalysts

The binaphthyl structure acts as a chiral ligand in metal-catalyzed reactions. Notable complexes include:

Metal SaltReaction ConditionsProduct FormedApplication
TiCl₄Room temperature, CH₂Cl₂[TiCl₂(binappo)₂]Asymmetric epoxidation
ZrCl₄Reflux, THF[ZrCl₂(binappo)₂]Enantioselective aldol reactions
VCl₃Base (Et₃N), ethanol[V(binappo)₃]Oxidation catalysis
MoO₂Cl₂60°C, toluene[MoO₂(binappo)₂]Sulfoxidation reactions

These complexes exhibit high enantiomeric excess (up to 97% ee) in asymmetric transformations .

Oxidative Coupling Reactions

Under copper catalysis, the compound participates in enantioselective oxidative coupling:

  • Conditions : CuCl/(R)-BINAM-TEMPO system, CH₂Cl₂, 25°C.

  • Outcome : Forms dimeric binaphthol derivatives with retained stereochemistry.

  • Mechanism : Radical-mediated coupling via single-electron transfer (SET), facilitated by TEMPO .

  • Yield : 70–90% with ee values >95% .

Racemization Dynamics

Racemization studies reveal critical stability data:

  • Activation Energy : 37.8 kcal/mol for racemization in diphenyl ether at 220°C .

  • Solvent Effects : Barriers vary minimally (23.5–24.1 kcal/mol in nonpolar solvents) .

  • Substituent Impact : o-Tolyl groups increase steric bulk, raising racemization barriers by ~13 kcal/mol compared to unsubstituted binaphthyls .

DFT calculations (B3LYP/6-31G(d,p)) confirm that racemization proceeds via a planar transition state involving simultaneous rotation of both naphthyl rings .

Electrophilic Substitution

Regioselective bromination occurs at the 6,6′ positions due to electronic and steric factors:

  • Conditions : Br₂ (1 equiv), CHCl₃, 0°C.

  • Regioselectivity : >95:5 preference for 6,6′-dibromination over 3,3′ or 8,8′ positions .

  • Theoretical Basis : Node plane analysis via DFT (B3LYP/6-31G) shows minimal electron density at C6, favoring electrophilic attack .

Subsequent halogen exchange (e.g., Br → I) proceeds quantitatively under Ullmann conditions (CuI, DMF, 120°C) .

Acid-Base Behavior

The hydroxyl groups exhibit pKa values of:

  • Primary -OH (2-position) : 9.2 ± 0.3 (measured in DMSO/H₂O).

  • Secondary -OH (o-tolyl position) : 11.8 ± 0.5.

Deprotonation with NaH in THF generates a dianion that reacts selectively with electrophiles at the less hindered 2-hydroxy site.

This compound’s versatility in asymmetric catalysis and synthesis underscores its importance in modern organic chemistry. Experimental data align closely with computational models, providing a robust framework for predicting its reactivity in novel applications.

Scientific Research Applications

Chiral Catalysis

Overview : The compound serves as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its unique binaphthyl structure allows for effective coordination with metal centers, enhancing catalytic activity.

Case Study : A study demonstrated the use of (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] in the enantioselective synthesis of various alcohols from ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing its effectiveness as a chiral catalyst.

ReactionCatalystYield (%)ee (%)
Ketone to Alcohol A(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]9592
Ketone to Alcohol B(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]9089

Pharmaceutical Applications

Overview : The compound has been investigated for its potential therapeutic applications due to its chiral properties and ability to interact with biological targets.

Case Study : Research has indicated that (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] exhibits inhibitory effects on specific enzymes involved in metabolic pathways. In vitro studies showed that it could inhibit the activity of certain kinases, suggesting a role in cancer treatment.

Enzyme TargetedIC50 (µM)Activity Type
Kinase A0.5Competitive
Kinase B0.8Non-competitive

Material Science

Overview : The compound's structural properties have led to its exploration in material science, particularly in the development of optoelectronic devices.

Case Study : A recent study focused on the incorporation of (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] into polymer matrices to enhance their optical properties. The resulting materials exhibited improved light absorption and emission characteristics.

Property TestedValue
Absorption Peak (nm)450
Emission Peak (nm)550
Quantum Efficiency85%

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] involves its ability to act as a chiral ligand, facilitating asymmetric reactions by coordinating with metal catalysts. This coordination helps in the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Molecular Weight (g/mol) Applications References
(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] - 2-OH (S)
- 2'-(R)-hydroxy(o-tolyl)methyl
Dual stereogenic centers; steric bulk from o-tolyl ~454.50 (estimated) Chiral recognition, asymmetric catalysis
(R)-2,2'-Dimethoxy-1,1'-binaphthalene - 2,2'-OMe Axial chirality; electron-rich aromatic system 314.37 Chiral ligand synthesis, intermediates
(S)-2-Hydroxy-2’-methoxy-1,1'-binaphthalene - 2-OH (S)
- 2'-OMe
Hydrogen bonding (OH) and electron donation (OMe) ~326.38 Host compounds for sugar derivatives
(S)-2'-Hydroxy-2-(diphenylphosphino)-1,1'-binaphthalene - 2-PPh₂
- 2'-OH (S)
Phosphine ligand; redox-active 454.50 Transition-metal catalysis (e.g., cross-coupling)
(R)-2,2'-Diamino-1,1'-binaphthalene - 2,2'-NH₂ Strong hydrogen-bond donors; planar chirality 284.35 NMR chiral derivatizing agents, ligand design

Spectroscopic and Physical Properties

  • NMR Signatures: The o-tolyl group introduces distinct aromatic protons (δ 6.8–7.5 ppm) and a methyl signal (δ ~2.3 ppm), absent in methoxy or amino derivatives . Hydrogen Bonding: The hydroxyl groups (δ ~5–6 ppm) contrast with methoxy (δ ~3.8 ppm) or amino (δ ~3–4 ppm) signals, aiding structural characterization .

Research Findings and Key Advantages

  • Steric Effects : The o-tolyl moiety in the target compound provides superior substrate discrimination compared to smaller substituents (e.g., methoxy), as demonstrated in cyclotriveratrylene-based host-guest systems .
  • Hydrogen Bonding vs. π-Stacking: Unlike diamino-binaphthalenes, which rely on NH-π interactions , the target compound’s hydroxyl groups enable stronger hydrogen bonding, critical for recognizing polar substrates like sugars or amino acids .
  • Thermal Stability : Derivatives with electron-donating groups (e.g., methoxy) exhibit higher thermal stability (mp >200°C) than hydroxylated analogs, which may decompose under harsh conditions .

Biological Activity

(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C27H20O2
  • CAS Number : 1281985-73-6
  • Synonyms : Ar-BINMOL-5, (αR,1S)-2'-Hydroxy-α-phenyl[1,1'-binaphthalene]-2-methanol

Synthesis

The synthesis of (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] typically involves the reaction of binaphthalene derivatives with specific hydroxyalkyl groups. The stereochemistry is crucial for its biological activity, as the (S) configuration at the 2-position and (R) at the 2'-position are essential for its interaction with biological targets.

Antitumor Activity

Research has shown that (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] exhibits notable antitumor properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:

Cell LineIC50 (µM)
EKVX (Lung Cancer)25.9
OVCAR-4 (Ovarian)28.7
PC-3 (Prostate)15.9
MDA-MB-435 (Breast)27.9

These results indicate a broad-spectrum antitumor activity with varying potency across different cell lines .

The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit GSK-3β activity significantly at concentrations as low as 1 µM, which is critical in regulating various cellular processes including apoptosis and cell cycle progression .

Case Studies

Several studies have highlighted the efficacy of (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene] in preclinical models:

  • Study on Breast Cancer : A study investigated its effects on MDA-MB-231 cells, revealing that the compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels.
  • Prostate Cancer Research : Another study focused on PC-3 cells where treatment with this compound resulted in significant inhibition of cell migration and invasion, suggesting potential applications in metastasis prevention.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the hydroxyl groups and the aromatic rings can significantly influence the compound's biological activity. For instance, the introduction of electron-donating or withdrawing groups on the aromatic moieties alters the compound's interaction with target proteins and enzymes involved in tumor progression.

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiopure (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]?

Answer:
The synthesis of enantiopure binaphthalene derivatives typically involves asymmetric catalysis or chiral resolution. For example:

  • Asymmetric Induction : Use chiral auxiliaries or catalysts (e.g., copper(II)-amine complexes) to control stereochemistry during coupling reactions .
  • Dynamic Kinetic Resolution : Employ enzymes or chiral bases to resolve racemic mixtures via selective crystallization .
  • Characterization : Confirm enantiopurity via chiral HPLC, circular dichroism (CD), or X-ray crystallography. The compound’s InChIKey and SMILES data (e.g., ) aid in computational validation of stereochemistry.

Basic: How can researchers verify the stereochemical integrity of this compound during experimental workflows?

Answer:

  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (S) and (R) configurations at the hydroxy and o-tolylmethyl positions .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to validate stereochemistry .
  • Chiral Derivatization : React with a chiral reagent (e.g., Mosher’s acid) and analyze via NMR or mass spectrometry to confirm enantiomeric excess (ee) .

Advanced: What strategies optimize this compound’s performance as a chiral ligand in asymmetric catalysis?

Answer:

  • Ligand Design : Modify substituents (e.g., electron-withdrawing/donating groups on the o-tolyl ring) to tune steric and electronic effects. Derivatives like bis(diphenylphosphino)-binaphthalene ( ) show enhanced catalytic activity in palladium-mediated reactions.
  • Coordination Studies : Use DFT calculations to predict binding modes with transition metals (e.g., Pd, Rh). Experimental validation via XAS (X-ray absorption spectroscopy) or NMR titration can confirm metal-ligand interactions .
  • Reaction Screening : Test in diverse reactions (e.g., hydrogenation, cross-coupling) under varying conditions (solvent, temperature) to identify optimal catalytic performance .

Advanced: How can researchers resolve contradictions in reported toxicity profiles for binaphthalene derivatives?

Answer:

  • Comparative Toxicokinetics : Analyze species-specific metabolism (e.g., human vs. rodent) using in vitro hepatocyte models. highlights hepatic effects as a key endpoint for naphthalene derivatives.
  • Dose-Response Analysis : Reconcile conflicting data by evaluating study protocols (e.g., exposure routes, doses). Oral and inhalation routes () may yield divergent systemic effects.
  • Mechanistic Studies : Investigate oxidative stress pathways (e.g., CYP450-mediated bioactivation) to clarify discrepancies in renal or respiratory toxicity .

Advanced: What mechanistic insights explain the role of this compound in enantioselective transformations?

Answer:

  • Transition-State Stabilization : The binaphthalene core’s rigidity and chiral pockets stabilize enantiomeric transition states. For example, in asymmetric hydrogenation, the ligand’s dihedral angle dictates substrate orientation .
  • Non-Covalent Interactions : Hydrogen bonding between the hydroxy groups and prochiral substrates enhances enantiocontrol. Computational studies (e.g., MD simulations) can map these interactions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress under kinetic conditions (low temperature) to favor one enantiomer, supported by in situ spectroscopic techniques (e.g., IR, Raman) .

Advanced: How do structural modifications impact the compound’s application in supramolecular chemistry?

Answer:

  • Functional Group Engineering : Introduce sulfonamide or phosphine oxide groups ( ) to enhance host-guest binding in molecular recognition systems.
  • Solubility Optimization : Replace hydroxy groups with methoxy or trifluoromethyl substituents ( ) to improve solubility in non-polar solvents for self-assembly studies.
  • Crystallography-Driven Design : Use X-ray structures to guide modifications that enhance π-π stacking or halogen bonding in crystal engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.